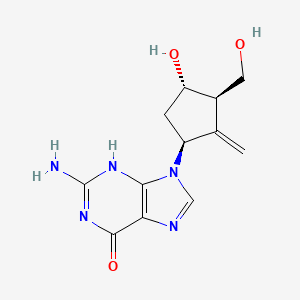

CID 153941

Vue d'ensemble

Description

CID 153941 is also known as Entecavir, an oral antiviral drug used in the treatment of hepatitis B infection . It is a guanine analogue that inhibits all three steps in the viral replication process . The manufacturer claims that it is more efficacious than previous agents used to treat hepatitis B (lamivudine and adefovir) .

Molecular Structure Analysis

The molecular formula of CID 153941 is C12H15N5O3 . It has a molecular weight of 277.28 g/mol . The IUPAC name is 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one .Physical And Chemical Properties Analysis

CID 153941 has a molecular weight of 277.28 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass is 277.11748936 g/mol , and the mono-isotopic mass is also 277.11748936 g/mol . The topological polar surface area is 126 A^2 , and it has a heavy atom count of 20 .Applications De Recherche Scientifique

Chemically Induced Dimerization in Biological Systems

Chemically induced dimerization (CID) is a significant tool in biological research for studying various processes. Recent advancements have enabled orthogonal and reversible CID systems, providing control over protein function with high precision and resolution. This technique is primarily used to dissect signal transductions and has recently been extended to explore membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

Engineering PROTAC-CID Systems for Gene Regulation

The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms offers a versatile toolbox for inducible gene regulation and gene editing. These platforms allow fine-tuning of gene expression at gradient levels or multiplexing biological signals with different logic gating operations. PROTAC-CID systems, coupled with genetic circuits, facilitate digitally inducible expression of DNA recombinases and editors for transient genome manipulation (Ma et al., 2023).

Inducible Caspase-9 in Stem Cell Transplantation

The inducible caspase-9 (iC9) suicide gene has been employed to control adverse effects from alloreplete T cells in haploidentical stem cell transplantation. This approach allows rapid reconstitution of immune responses and control of active infections, with the ability to eliminate engineered T lymphocytes from both peripheral blood and the central nervous system, offering a rapid and effective treatment of associated toxicities (Zhou et al., 2015).

iPSC-Derived Rejuvenated T Cell Therapy Safeguard

In regenerative medicine, a safeguard system using inducible caspase-9 (iC9) in iPSCs addresses the tumorigenic potential of undifferentiated iPSCs. Activation of iC9 with a specific chemical inducer of dimerization (CID) initiates a caspase cascade that eliminates iPSCs and tumors originating from them. This system has been integrated into iPSC-derived rejuvenated cytotoxic T lymphocyte therapy models, suggesting its promising role in future clinical therapies (Ando et al., 2015).

Manipulating Signaling with CID Techniques

CID techniques have resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. Technical advances in CID action specificity and novel substrates have expanded its applications beyond traditional techniques, providing insights into complex biological processes (DeRose, Miyamoto, & Inoue, 2013).

Safety Strategies in hiPSC-Based Therapies

The introduction of the iC9 suicide gene in human induced pluripotent stem cells (hiPSC) offers a safety mechanism for cell therapies. It enables rapid elimination of transduced hiPSC upon exposure to CID, thereby addressing safety concerns associated with oncogenic transformation or unwanted adverse effects of hiPSC or their differentiated progeny (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).

CID in Agriculture: Improving Water Use Efficiency in Barley

CID, in the context of carbon isotope discrimination, has been used as a criterion for improving water use efficiency (WUE) and productivity in barley. This application shows significant potential for agricultural advancements, particularly in water-limited environments (Anyia et al., 2007).

Photocaged-Photocleavable Chemical Dimerizer in Living Cells

The development of a novel chemical inducer of protein dimerization capable of rapid activation and deactivation using light allows for enhanced spatiotemporal control in studying cellular events. This has implications for understanding dynamic biological processes regulated by protein-protein interactions and localization (Aonbangkhen et al., 2018).

Propriétés

IUPAC Name |

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2NC(=NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 153941 | |

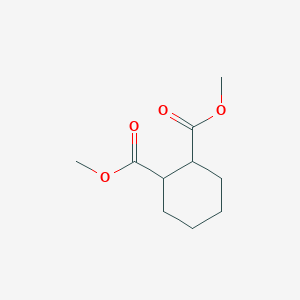

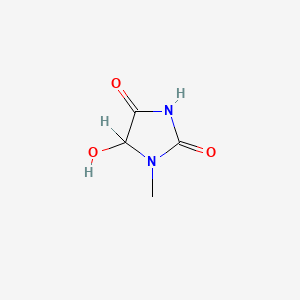

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

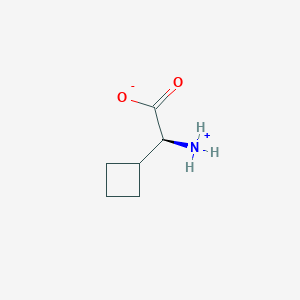

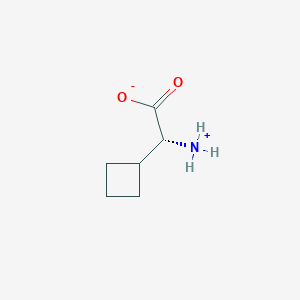

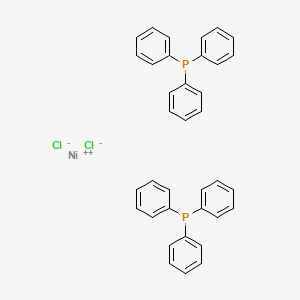

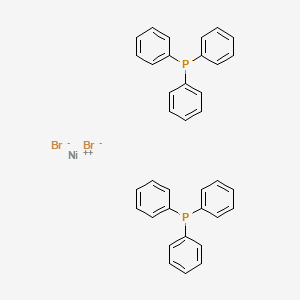

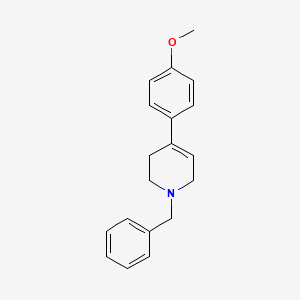

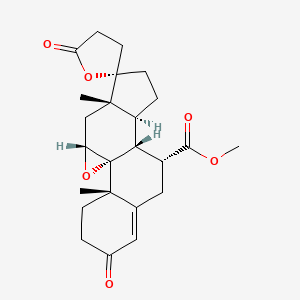

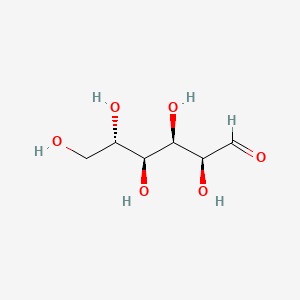

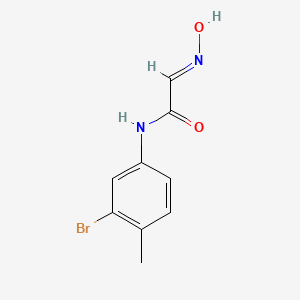

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol](/img/structure/B7819473.png)